3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide
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Overview
Description
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C17H22N2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, diethyl groups, a methylphenoxy group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(4-methylphenoxy)benzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N,N-diethyl-4-(4-methylphenoxy)benzenesulfonamide, which is then subjected to nitration to introduce the amino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N,N-diethyl-4-methylbenzene-1-sulfonamide
- 3-amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide
- 3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide
Uniqueness
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzene-1-sulfonamide is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and can influence its biological activity and applications.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(4-methylphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-10-11-17(16(18)12-15)22-14-8-6-13(3)7-9-14/h6-12H,4-5,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSYMHCIBOUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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